molecular formula C13H18BNO4 B145933 Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate CAS No. 957062-72-5

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate

Cat. No. B145933
M. Wt: 263.1 g/mol
InChI Key: ZZABXPYOKWIHHV-UHFFFAOYSA-N
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Description

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a compound that is related to the field of organic synthesis and boron chemistry. While the specific compound is not directly mentioned in the provided papers, it is structurally related to the compounds discussed in the papers. For instance, the synthesis and characterization of a pyrazole derivative with a similar dioxaborolan-2-yl group is detailed, indicating the relevance of this moiety in synthetic chemistry .

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed borylation reactions, as described in the second paper. Arylbromides are borylated using a palladium catalyst and a borylating agent, such as 2,2'-bis(1,3,2-benzodioxaborole) followed by pinacol, to yield tetramethyl dioxaborolan-2-yl arenes . This method could potentially be adapted for the synthesis of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds containing the dioxaborolan-2-yl group can be confirmed using various spectroscopic techniques, including FT-IR, NMR, and MS spectroscopies, as well as X-ray diffraction . Density functional theory (DFT) calculations can also be performed to predict the molecular structure and compare it with experimental data, ensuring the correct synthesis of the compound .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate, the dioxaborolan-2-yl group is known to be useful in various organic transformations, such as Suzuki-Miyaura cross-coupling reactions. The papers suggest that the dioxaborolan-2-yl group can be introduced into aromatic compounds through palladium-catalyzed borylation, which is a key step in many synthetic pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related compounds. For example, the electrochemical synthesis of 4 picolinic acid from 4 methylpyridine indicates that pyridine derivatives can be modified electrochemically, which could affect the physical properties such as melting point and solubility . The purity and yield of such reactions can be determined using techniques like oscillopolarography and infrared spectrometry . Additionally, the synthesis of various methyl pyridinecarboxylates provides insight into the reactivity of the pyridine ring and how different substituents can influence the properties of the molecule .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds are synthesized through a three-step substitution reaction. Their structures have been confirmed using various spectroscopic methods such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. The single crystals of these compounds are measured by X-ray diffraction, providing crystallographic and conformational analyses. Density Functional Theory (DFT) calculations further validate these structures, offering insights into the molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compounds (Huang et al., 2021; Wu et al., 2021).

Applications in Materials Science

The synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of aryl bromides has been explored for its effectiveness, particularly in the presence of sulfonyl groups. This method provides a practical approach for the creation of boronic ester intermediates, which are valuable in materials science for the development of novel polymers and electronic materials (Takagi & Yamakawa, 2013). Additionally, the synthesis of boron-containing stilbene derivatives and their potential use in LCD technology and as therapeutic agents for neurodegenerative diseases have been investigated, highlighting the versatility of these compounds in the synthesis of high-performance materials (Das et al., 2015).

Potential in Organic Synthesis

Modifications of aroylhydrazone prochelators, incorporating boronate groups for the conditional targeting of iron sequestration under oxidative stress, demonstrate the utility of these compounds in medicinal chemistry. The development of hydrolytically stable BSIH analogs capable of releasing chelators more efficiently under oxidative conditions underscores the potential of these compounds in therapeutic applications (Wang & Franz, 2018).

properties

IUPAC Name

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-6-7-15-10(8-9)11(16)17-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZABXPYOKWIHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590557
Record name Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate

CAS RN

957062-72-5
Record name Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxylate
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Record name Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methoxycarbonyl)-4-pyridineboronic acid, pinacol ester
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